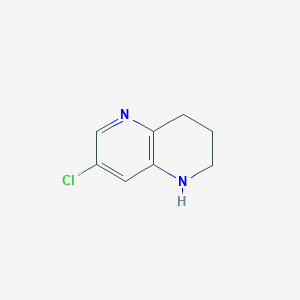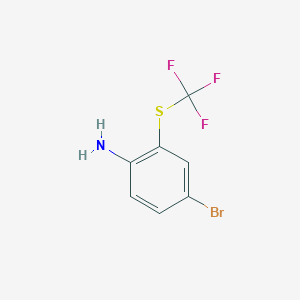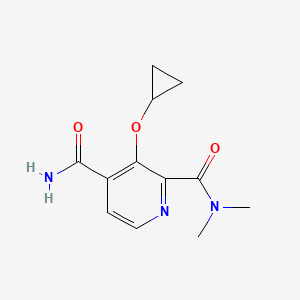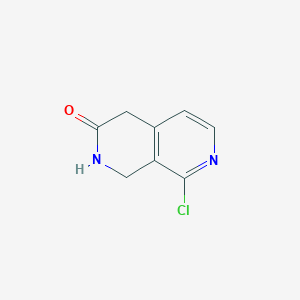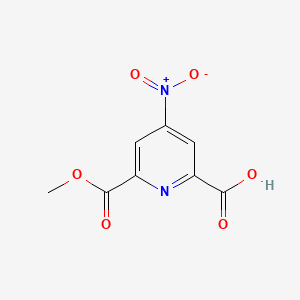
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate is a chemical compound that belongs to the class of isonicotinates This compound is characterized by the presence of a methoxy group at the 6th position and an aminoethyl group at the 2nd position on the isonicotinic acid methyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid, which is esterified to form methyl isonicotinate.
Methoxylation: The methyl isonicotinate is then subjected to methoxylation at the 6th position using methanol and a suitable catalyst.
Aminoethylation: The final step involves the introduction of the aminoethyl group at the 2nd position. This can be achieved through a nucleophilic substitution reaction using 2-bromoethylamine hydrobromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-aminoethyl)-isonicotinate: Lacks the methoxy group at the 6th position.
Methyl 6-methoxyisonicotinate: Lacks the aminoethyl group at the 2nd position.
2-(2-aminoethyl)-6-methoxyisonicotinic acid: The carboxylic acid derivative.
Uniqueness
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate is unique due to the presence of both the methoxy and aminoethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in its analogs.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-(2-aminoethyl)-6-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-9-6-7(10(13)15-2)5-8(12-9)3-4-11/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
KGZNPKLEUUFSMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)CCN)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



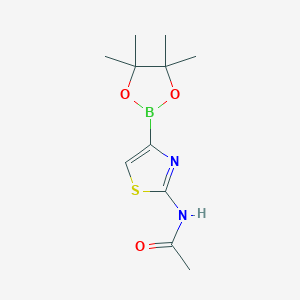
![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
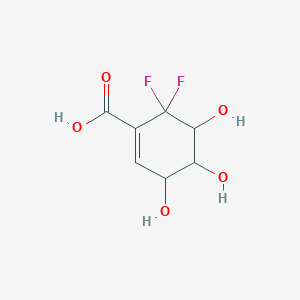
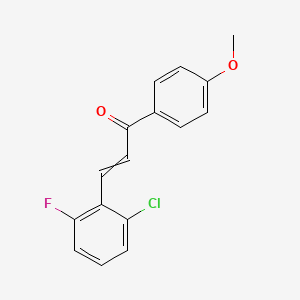
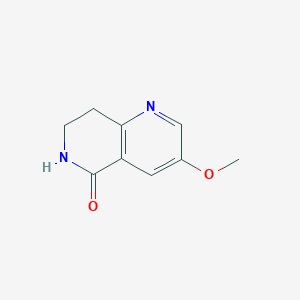
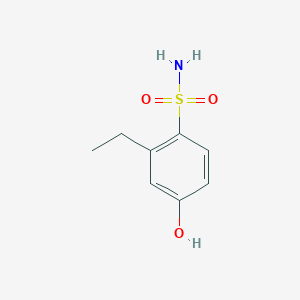
![Methyl((7-methylimidazo[1,2-A]pyridin-3-YL)methyl)amine](/img/structure/B14852766.png)
